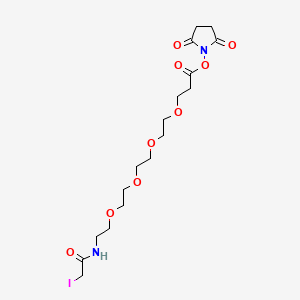
Iodoacetyl-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetyl-PEG4-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is particularly valued for its ability to join two essential ligands, facilitating the formation of PROTAC molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetyl-PEG4-NHS ester typically involves the reaction of iodoacetic acid with PEG4 and N-hydroxysuccinimide (NHS) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature until the formation of the ester is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions: Iodoacetyl-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl groups (–SH) in proteins, forming stable thioether linkages . This reaction is highly selective and occurs under physiological pH conditions.
Common Reagents and Conditions:
Reagents: Sulfhydryl-containing compounds, such as cysteine residues in proteins.
Conditions: Physiological pH (around 7.4), typically in aqueous buffers.
Major Products: The major product of the reaction between this compound and sulfhydryl groups is a thioether-linked conjugate. This product is stable and retains the functional properties of the original protein .
Wissenschaftliche Forschungsanwendungen
Iodoacetyl-PEG4-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein-protein interactions by enabling the selective labeling and modification of proteins.
Medicine: Integral in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications in treating diseases such as cancer
Industry: Employed in the production of bioconjugates and drug delivery systems, enhancing the solubility and stability of therapeutic agents
Wirkmechanismus
Iodoacetyl-PEG4-NHS ester exerts its effects through the formation of stable thioether linkages with sulfhydryl groups in proteins. This reaction is facilitated by the iodoacetyl group, which undergoes nucleophilic substitution with the sulfhydryl group, resulting in a covalent bond. The PEG4 spacer arm provides flexibility and solubility, enhancing the overall stability and functionality of the conjugate .
Molecular Targets and Pathways: The primary molecular targets of this compound are sulfhydryl-containing proteins. The compound exploits the ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in the development of targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Iodoacetyl-PEG4-NHS ester is unique due to its PEG-based structure and its ability to form stable thioether linkages with sulfhydryl groups. Similar compounds include:
Maleimide-PEG-NHS esters: These compounds also react with sulfhydryl groups but have different spacer arms and reactivity profiles.
Bromoacetyl-PEG-NHS esters: Similar to iodoacetyl derivatives but with different halogen atoms, affecting their reactivity and stability.
Uniqueness: this compound stands out due to its high reactivity and selectivity for sulfhydryl groups, as well as its ability to enhance the solubility and stability of conjugated proteins .
Eigenschaften
Molekularformel |
C17H27IN2O9 |
|---|---|
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H27IN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) |
InChI-Schlüssel |
ZWXHWNWXEXCATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)


![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)
![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)


![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)

![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)


